5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde
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Overview
Description
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of a fluorophenyl group attached to an oxadiazole ring, which is further substituted with a carboxaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Uniqueness
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity to various targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSPOSAJFPACAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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